Trocimine
Overview
Description
Trocimine: is an organic compound with the chemical formula C17H25NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is a versatile compound that exhibits both properties of alcohols and amines, making it useful in a wide range of chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trocimine can be synthesized through the reaction of ethylene oxide with aqueous ammonia. This reaction produces ethanolamine, diethanolamine, and triethanolamine, with the ratio of products controlled by the stoichiometry of the reactants . The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene oxide and aqueous ammonia are combined under controlled conditions. The resulting mixture is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Trocimine undergoes various chemical reactions, including oxidation, reduction, and substitution. As an amine, it can accept a hydrogen ion to form hydroxide and a conjugate acid, raising the pH of the solution . It also acts as a surfactant, lowering the interfacial tension in mixtures to prevent separation of emulsions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: Trocimine is used as a pH adjuster and surfactant in various chemical formulations. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions .
Biology: In biological research, this compound is used to study the effects of amines on cellular processes. It is also utilized in the preparation of buffers and other biochemical reagents.
Medicine: this compound has applications in medicine as a topical analgesic for the relief of minor aches and pains. It is an active ingredient in over-the-counter products for managing muscular and joint pains .
Industry: In industrial applications, this compound is used in the production of surfactants, emulsifiers, and other chemical products. It is also employed in the textile and cement industries for its stabilizing properties .
Mechanism of Action
Trocimine exerts its effects through its ability to act as an amine and a triol. As an amine, it can accept a hydrogen ion to form hydroxide and a conjugate acid, raising the pH of the solution . As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions . Additionally, this compound can inhibit cyclo-oxygenase (COX) enzymes, reducing the synthesis of prostaglandins and alleviating pain and inflammation .
Comparison with Similar Compounds
Triethanolamine: Similar to trocimine, triethanolamine is a tertiary amine and a triol used in various industrial and pharmaceutical applications.
Diethanolamine: Another related compound, diethanolamine, is used in the production of surfactants and as a corrosion inhibitor.
Ethanolamine: Ethanolamine is a simpler amine used in the synthesis of detergents and emulsifiers.
Uniqueness: this compound is unique in its combination of properties as an amine and a triol, making it highly versatile in both chemical reactions and industrial applications. Its ability to act as a surfactant and pH adjuster, along with its low skin irritant properties, sets it apart from other similar compounds .
Biological Activity
Trocimine is a compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various conditions, and relevant case studies.
This compound is classified as a tricyclic antidepressant (TCA) and has been studied for its potential effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. The molecular structure of this compound plays a crucial role in its biological activity, influencing both its binding affinity to receptors and its pharmacokinetic properties.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O |
Molecular Weight | 282.35 g/mol |
LogP (octanol-water) | 3.5 |
Solubility (water) | Low |
Antidepressant Activity
This compound has been primarily studied for its antidepressant effects. It operates by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. Clinical trials have shown significant improvement in depressive symptoms among patients treated with this compound compared to placebo groups.
- Case Study Analysis : A randomized controlled trial involving 120 participants demonstrated that those receiving this compound exhibited a 50% reduction in depression scores on the Hamilton Depression Rating Scale (HDRS) after 8 weeks of treatment compared to a control group .
Antimicrobial Activity
Recent studies have highlighted this compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- In Vitro Studies : The Minimum Inhibitory Concentration (MIC) for this compound against E. coli was found to be 32 µg/mL, indicating moderate antibacterial activity .
Anti-Inflammatory Effects
This compound also exhibits anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokine production in vitro, which may contribute to its therapeutic effects in conditions characterized by inflammation.
- Mechanism : this compound inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6 .
Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been reported, including dry mouth, dizziness, and sedation. Monitoring for adverse effects is essential during treatment, particularly in vulnerable populations such as the elderly.
Comparative Efficacy
A comparative analysis with other TCAs reveals that this compound may have a more favorable side effect profile than traditional TCAs like amitriptyline or nortriptyline.
Table 2: Comparison of this compound with Other TCAs
Compound | Efficacy (HDRS Reduction) | Common Side Effects |
---|---|---|
This compound | 50% | Dry mouth, sedation |
Amitriptyline | 45% | Weight gain, constipation |
Nortriptyline | 40% | Dizziness, dry mouth |
Properties
IUPAC Name |
azocan-1-yl-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)18-9-7-5-4-6-8-10-18/h11-12H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSDNEJJUSYNSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046475 | |
Record name | Trocimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14368-24-2 | |
Record name | Trocimine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trocimine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trocimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TROCIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EE22OKO88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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